molecular formula C23H30O5 B1263051 xyloester A

xyloester A

Cat. No.: B1263051
M. Wt: 386.5 g/mol
InChI Key: ZWJBVZKAYJMZCN-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xyloester A (compound 27) is a marine-derived metabolite isolated from the mangrove fungus Xylaria sp. 2508) found in the South China Sea . Structurally, it belongs to the ester derivatives of the xyloketal family, a class of polyketide-derived compounds characterized by their fused bicyclic or tricyclic ketal/ester frameworks.

Properties

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

(E)-2-[1-oxo-1-[(2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)methoxy]propan-2-yl]oct-2-enoic acid

InChI

InChI=1S/C23H30O5/c1-5-6-7-8-9-19(22(24)25)16(4)23(26)27-14-17-10-11-20-18(12-17)13-21(28-20)15(2)3/h9-12,16,21H,2,5-8,13-14H2,1,3-4H3,(H,24,25)/b19-9+

InChI Key

ZWJBVZKAYJMZCN-DJKKODMXSA-N

Isomeric SMILES

CCCCC/C=C(\C(C)C(=O)OCC1=CC2=C(C=C1)OC(C2)C(=C)C)/C(=O)O

Canonical SMILES

CCCCCC=C(C(C)C(=O)OCC1=CC2=C(C=C1)OC(C2)C(=C)C)C(=O)O

Synonyms

xyloester A

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Structural Impact: The ketal group in xyloketal B likely enhances its antioxidant and cell-protective properties by modulating reactive oxygen species (ROS) and nitric oxide (NO) pathways. In contrast, this compound’s ester group may lack the necessary pharmacophore for these activities .
  • Bioactivity Variability: Minor structural differences between xyloketal B and J (unspecified in the literature) result in contrasting bioactivities, highlighting the sensitivity of biological function to molecular modifications.

Other Metabolites from Mangrove Fungi

Compounds from other structural classes, such as sesquiterpenoids and chromones, demonstrate diverse bioactivities, further contextualizing this compound’s inertness:

Sesquiterpenoids

Compound Structural Class Source Fungus Bioactivity Reference
Asperterpenoid A (37) Sesterterpenoid Aspergillus sp. 16-5c Inhibits M. tuberculosis (IC50 = 2.2 µM)
Diaporol A (38) Drimane sesquiterpenoid Diaporthe sp. Non-cytotoxic

Key Findings :

  • Structural Complexity: Sesquiterpenoids often exhibit higher structural complexity, which may correlate with their varied bioactivities compared to simpler polyketides like this compound.

Chromones

Compound Bioactivity Reference
Pestalotiopsone F (52) Cytotoxic against L5178Y lymphoma cells
Other Pestalotiopsones Inactive in cytotoxicity assays

Key Findings :

  • Selective Activity : Only pestalotiopsone F (52) demonstrated cytotoxicity, suggesting that specific substituents (e.g., hydroxyl or methyl groups) are critical for activity. This compound’s lack of cytotoxicity aligns with its structural dissimilarity to active chromones.

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

  • Guidelines : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., NMR spectra, HPLC chromatograms) in repositories like Zenodo. Document experimental protocols in line with the ARRIVE guidelines for animal studies .

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